6-N-Biotinylaminohexanol CAS number and molecular weight
6-N-Biotinylaminohexanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on 6-N-Biotinylaminohexanol, a key reagent in molecular biology and biotechnology. It details its chemical properties, experimental applications, and relevant protocols for its use in laboratory settings.
Core Compound Specifications
6-N-Biotinylaminohexanol is a chemical reagent that incorporates a biotin (B1667282) molecule linked to a hexanol chain via an amide bond.[1] This structure provides a terminal hydroxyl group that can be further functionalized, making it a versatile tool for biotinylating various molecules.[1] The biotin component allows for high-affinity binding to streptavidin and avidin (B1170675) proteins, a principle widely exploited in affinity chromatography, immunoassays, and pull-down assays.[1][2]
Physicochemical and Identification Data
The following table summarizes the key quantitative data for 6-N-Biotinylaminohexanol.
| Property | Value |
| CAS Number | 106451-92-7[3][4][5] |
| Molecular Weight | 343.48 g/mol [4][6][7] |
| Molecular Formula | C₁₆H₂₉N₃O₃S[3][6][7] |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-hydroxyhexyl)pentanamide[8] |
| Synonyms | (3aS,4S,6aR)-Hexahydro-N-(6-hydroxyhexyl)-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide[3][8] |
| Storage Conditions | Recommended storage at +4°C or for longer-term, -20°C.[8] |
| Shipping Conditions | Typically shipped at room temperature.[8] |
Experimental Applications and Protocols
The primary application of 6-N-Biotinylaminohexanol and similar biotin-containing linkers is in the biotinylation of target molecules (e.g., proteins, nucleic acids) to facilitate their detection, purification, or immobilization. The hexanol linker provides spatial separation between the biotin and the target molecule, which can help to minimize steric hindrance and improve binding to streptavidin.
General Protein Biotinylation Workflow
The process of biotinylating a protein with a reagent like 6-N-Biotinylaminohexanol (which would first need to be activated, for example, by converting the terminal alcohol to a more reactive group like an NHS ester) involves covalently attaching the biotin linker to the protein. The following diagram illustrates a general workflow for this process.
Caption: Workflow for protein biotinylation.
Detailed Protocol for Protein Biotinylation
This protocol is a generalized procedure for labeling proteins with an amine-reactive biotinylation reagent (e.g., an NHS-ester derivative).
-
Preparation of Protein Sample : Dissolve the protein to be biotinylated in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH range of 7.2-8.0.[9][10] A typical concentration is 1-10 mg/mL.[9] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.[10]
-
Preparation of Biotinylation Reagent : Allow the vial of the amine-reactive biotin reagent to equilibrate to room temperature before opening to prevent moisture condensation.[9][10] Immediately before use, prepare a stock solution (e.g., 10 mM) in an anhydrous solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[9]
-
Biotinylation Reaction : Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution.[9] The optimal molar ratio may need to be determined empirically, as it depends on the protein concentration and the number of available primary amines.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]
-
Removal of Excess Biotin : After incubation, the non-reacted and hydrolyzed biotin reagent must be removed. This is typically achieved through dialysis or by using a desalting spin column.[9][10]
-
Verification of Biotinylation (Optional) : The extent of biotin incorporation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by the biotinylated protein.[10]
Biotin-Streptavidin Pull-Down Assay
A primary application for biotinylated molecules is in pull-down assays to study molecular interactions. The biotinylated molecule ("bait") is immobilized on streptavidin-coated beads and used to capture its binding partners ("prey") from a cell lysate or other complex mixture.
Caption: Workflow for a pull-down assay.
Detailed Protocol for Biotin-Streptavidin Pull-Down Assay
This protocol outlines the key steps for performing a pull-down experiment using a biotinylated protein as bait.
-
Preparation of Streptavidin Beads : Resuspend the streptavidin-coated magnetic or agarose (B213101) beads.[3] Transfer the required amount of bead slurry to a fresh tube. Place the tube on a magnetic rack (for magnetic beads) to pellet the beads, and then discard the supernatant.[3]
-
Bead Equilibration : Equilibrate the beads by washing them three times with an appropriate binding/wash buffer (e.g., PBS with 0.05% Tween-20 for proteins).[3]
-
Immobilization of Biotinylated Bait : Add the biotinylated bait protein to the equilibrated beads and incubate for approximately 30 minutes at room temperature with gentle mixing to allow the biotin-streptavidin interaction to occur.[3]
-
Blocking (Optional but Recommended) : To prevent non-specific binding of proteins to the beads, it can be beneficial to block the beads with a solution like biotin blocking solution after the bait has been immobilized.[11]
-
Binding of Prey Proteins : After immobilizing the bait, wash the beads to remove any unbound bait. Then, add the protein mixture containing the potential "prey" (e.g., a cell lysate) and incubate to allow for the formation of the bait-prey complex.
-
Washing : Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.[2][6] The stringency of the wash buffer can be adjusted (e.g., by increasing salt concentration) to minimize background.[6]
-
Elution : Elute the bound prey proteins from the beads. This can be achieved by using a low pH elution buffer, a high salt buffer, or a buffer containing free biotin to compete for binding to streptavidin.[2][6]
-
Analysis : Analyze the eluted proteins using methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners of the bait protein.[7]
References
- 1. 6-N-Biotinylaminohexanol, 106451-92-7 | BroadPharm [broadpharm.com]
- 2. synapsewaves.com [synapsewaves.com]
- 3. neb.com [neb.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 8. 6-N-Biotinylaminohexanol - CD Biosynsis [biosynsis.com]
- 9. proteochem.com [proteochem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. apexbt.com [apexbt.com]
